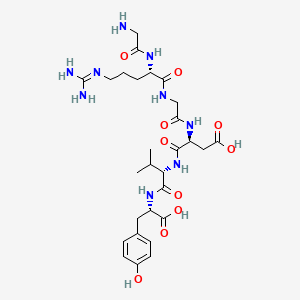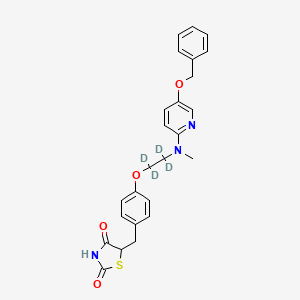
2-(2,3,4-Trifluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3,4-Trifluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6F3NO . It is also known as N-(2,3,4-Trifluorophenyl)acetamide .
Synthesis Analysis
While specific synthesis methods for “2-(2,3,4-Trifluorophenyl)acetamide” were not found, there are general methods for synthesizing acetamide derivatives . For instance, one method involves the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “2-(2,3,4-Trifluorophenyl)acetamide” consists of a trifluorophenyl group attached to an acetamide group . The trifluorophenyl group contains a phenyl ring with three fluorine atoms attached, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) attached to the same carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3,4-Trifluorophenyl)acetamide” include a molecular weight of 189.135 Da and a monoisotopic mass of 189.040146 Da . The Log Kow (octanol-water partition coefficient), an estimate of its lipophilicity, is 1.14 . The boiling point is estimated to be 290.45°C, and the melting point is estimated to be 88.51°C .Applications De Recherche Scientifique
GPR119 Agonist Development : A derivative of 2-(2,3,6-trifluorophenyl)acetamide was synthesized as an agonist of the GPR119 receptor. This receptor is involved in glucose-dependent insulinotropic peptide release, making this research relevant for diabetes treatment (Mascitti et al., 2011).
Radiopharmaceuticals Development : Research on rhenium complexes, which share chemical and structural properties with technetium used in radiopharmaceuticals, included derivatives of 2-(bis(2-aminoethyl)amino)-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acetamide. These studies aim to develop targeted radiolabelled biopharmaceuticals (Ndinguri et al., 2021).
Quantum Chemical Calculations : Studies on molecular structural parameters, thermodynamic properties, and vibrational frequencies of related compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide offer insights into their electronic and thermodynamic properties for potential applications (Choudhary et al., 2014).
Neuropharmacology : A study on 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) analogues, where substituents like trifluoromethyl were added, explored its potential for treating psychostimulant abuse. This research is significant for understanding the treatment of addictive disorders (Okunola-Bakare et al., 2014).
Organic Synthesis : The synthesis and characterization of new 2-(alkylamino) acetamides, including derivatives with trifluoromethyl groups, have been studied. These compounds have potential applications in various chemical synthesis processes (Mancilla et al., 2003).
Antiplasmodial Properties : N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, structurally related to 2-(2,3,4-Trifluorophenyl)acetamide, have been synthesized and evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele et al., 2017).
Propriétés
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFTPQWVRBLGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)N)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717006 |
Source


|
| Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trifluorophenyl)acetamide | |
CAS RN |
149488-98-2 |
Source


|
| Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)
![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)
